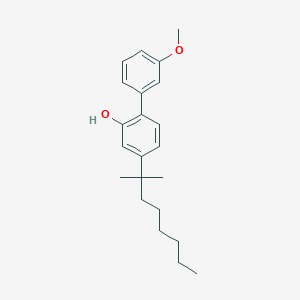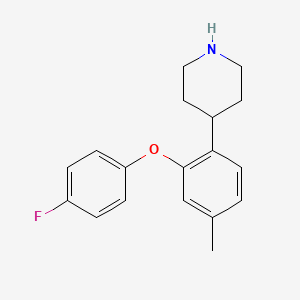
4-(2,5-Dichlorobenzylthio)-2-aminobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dichlorobenzylthio)-2-aminobutanoic acid is an organic compound characterized by the presence of a dichlorobenzylthio group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dichlorobenzylthio)-2-aminobutanoic acid typically involves the following steps:
Formation of 2,5-dichlorobenzyl chloride: This can be achieved by chloromethylation of p-dichlorobenzene followed by catalytic ammoxidation.
Thioether Formation: The 2,5-dichlorobenzyl chloride is then reacted with a thiol compound to form the 2,5-dichlorobenzylthio group.
Amination: The resulting compound is then subjected to amination to introduce the amino group.
Carboxylation: Finally, the compound undergoes carboxylation to form the butanoic acid backbone.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichlorobenzylthio)-2-aminobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as sodium dichromate and sulfuric acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Sodium dichromate, sulfuric acid, heat.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: N-bromosuccinimide (NBS), light or heat.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-(2,5-Dichlorobenzylthio)-2-aminobutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,5-dichlorobenzylthio)-2-aminobutanoic acid involves its interaction with specific molecular targets. The dichlorobenzylthio group is known to exhibit antimicrobial properties by disrupting the cell membrane integrity of bacteria and viruses . The amino and carboxylic acid groups may also play a role in binding to specific enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties.
2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.
Uniqueness
4-(2,5-Dichlorobenzylthio)-2-aminobutanoic acid is unique due to the presence of both the dichlorobenzylthio group and the butanoic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13Cl2NO2S |
|---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
2-amino-4-[(2,5-dichlorophenyl)methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C11H13Cl2NO2S/c12-8-1-2-9(13)7(5-8)6-17-4-3-10(14)11(15)16/h1-2,5,10H,3-4,6,14H2,(H,15,16) |
InChI Key |
TYFOZYAERVGDAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CSCCC(C(=O)O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















